

CAGE: A Potent Antimicrobial Deep Eutectic Solvent for Topical Applications

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Compound of Interest

Compound Name: Geranate

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A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial efficacy of Choline and **Geranate** (CAGE), a novel deep eutectic solvent. This guide provides a comparative analysis of CAGE against established topical antiseptics, supported by experimental data and detailed methodologies.

Choline and **Geranate** (CAGE) is a deep eutectic solvent (DES) that has demonstrated broad-spectrum antimicrobial activity against a wide range of pathogens, including drug-resistant bacteria, fungi, and viruses.^{[1][2]} Its unique properties, such as low toxicity and enhanced skin penetration, make it a promising candidate for various therapeutic and preventive applications.^{[1][3]}

Comparative Antimicrobial Efficacy

The antimicrobial potency of an agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antimicrobial agent.

Below are tables summarizing the MIC values of CAGE, Chlorhexidine, and Povidone-Iodine against common pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of CAGE against various microorganisms

Microorganism	MIC (% v/v or µg/mL)
Staphylococcus aureus	20-25% (v/v)[4]
Pseudomonas aeruginosa	20% (v/v)[4]
Candida albicans	Broad-spectrum activity reported[1][2]
Mycobacterium tuberculosis	Broad-spectrum activity reported[1][2]
Propionibacterium acnes	Effective concentration <0.45 mM[3]

Note: Data for CAGE is presented as % (v/v) from one study, which may not be directly comparable to µg/mL values without density information. Further studies are needed to establish a more comprehensive MIC profile in standard units.

Table 2: Minimum Inhibitory Concentration (MIC) of Chlorhexidine against various microorganisms

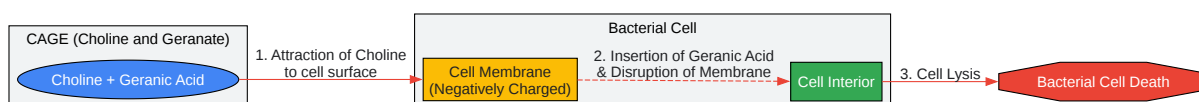
Microorganism	MIC (µg/mL)	Reference
Staphylococcus aureus	0.625	[5]
Pseudomonas aeruginosa	80.00	[5][6][7][8]
Candida albicans	3.03 (Geometric Mean)	[6][7]
Fusarium spp.	8 - 32	[9]

Table 3: Minimum Inhibitory Concentration (MIC) of Povidone-Iodine against various microorganisms

Microorganism	MIC (µg/mL)	Reference
Staphylococcus aureus	5000	[10]
Pseudomonas aeruginosa	No MIC data found	
Candida albicans	No MIC data found	
Multi-drug resistant S. aureus	Effective at 0.25% (w/w)	[9]

Mechanism of Action

CAGE exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. The choline component of CAGE is attracted to the negatively charged bacterial cell surface, which facilitates the insertion of the lipophilic geranic acid into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to cell lysis.[11]



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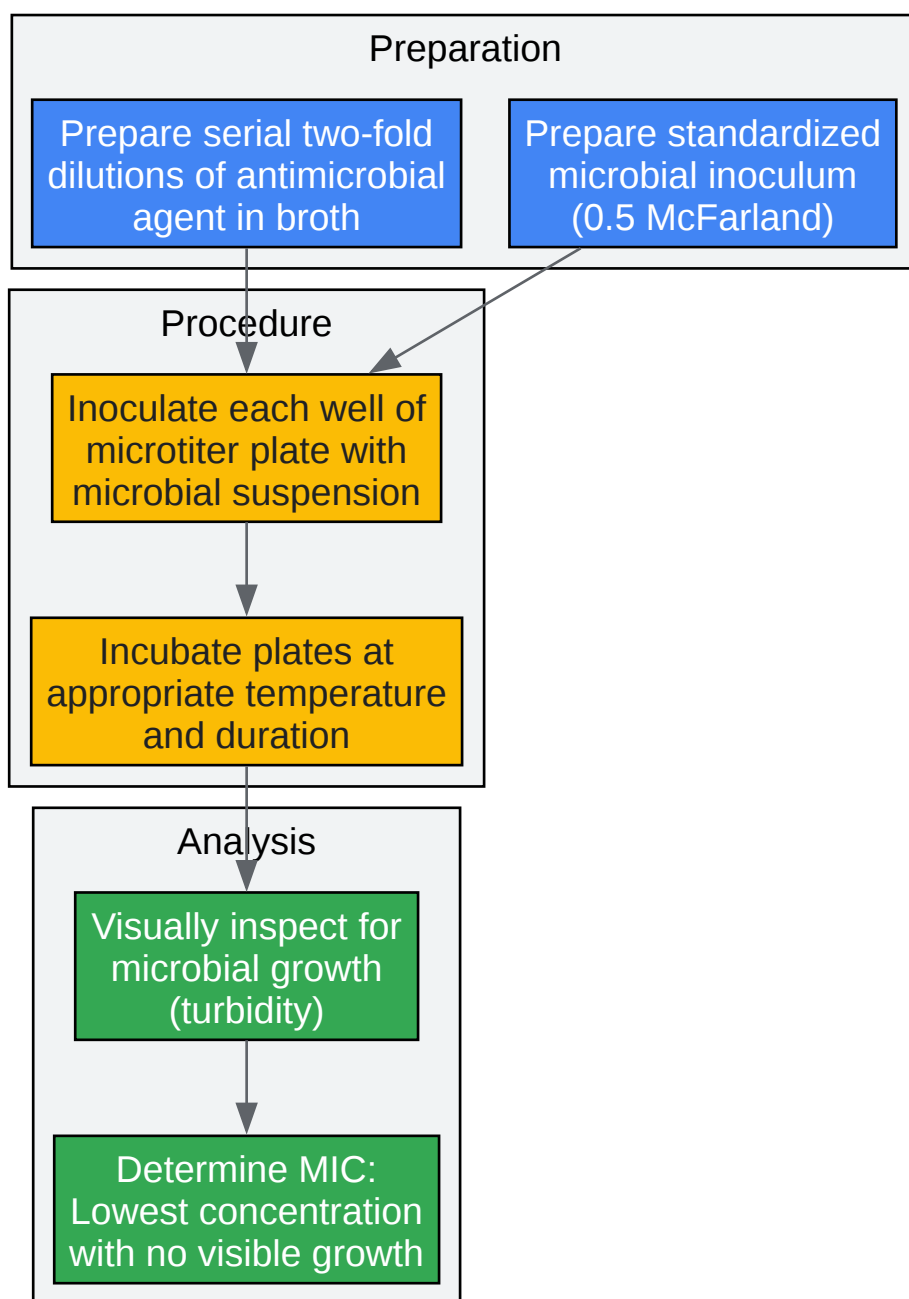
Caption: Mechanism of CAGE antimicrobial action.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

CLSI Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism.



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Caption: Workflow for MIC determination.

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